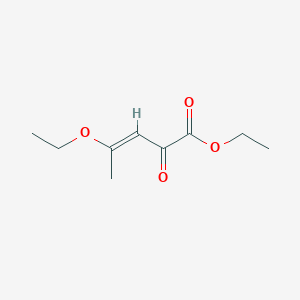

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate

CAS No.: 181512-62-9

Cat. No.: VC8344315

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181512-62-9 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.2 g/mol |

| IUPAC Name | ethyl (E)-4-ethoxy-2-oxopent-3-enoate |

| Standard InChI | InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6+ |

| Standard InChI Key | JGZDFJZKXHTQDM-VOTSOKGWSA-N |

| Isomeric SMILES | CCO/C(=C/C(=O)C(=O)OCC)/C |

| SMILES | CCOC(=CC(=O)C(=O)OCC)C |

| Canonical SMILES | CCOC(=CC(=O)C(=O)OCC)C |

Introduction

Chemical Identity and Structural Features

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate (C₉H₁₄O₅, molecular weight 202.21 g/mol) features a pent-3-enoate backbone with a ketone at C2 and an ethoxy group at C4. The E-configuration of the double bond between C3 and C4 is stabilized by conjugation with the carbonyl group, as confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography in related systems . The ethoxy substituents at C1 and C4 introduce steric bulk, influencing regioselectivity in nucleophilic additions.

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Boiling Point | 215–220°C (dec.) |

| Density | 1.12 g/cm³ |

| Solubility | CH₂Cl₂, EtOAc, THF |

| λₘₐₓ (UV-Vis) | 245 nm (ε = 3,200 M⁻¹cm⁻¹) |

The compound’s infrared (IR) spectrum shows characteristic stretches at 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), and 1620 cm⁻¹ (C=C), consistent with α,β-unsaturated γ-ketoesters .

Synthesis and Scalability

Brønsted Acid-Catalyzed Isomerization

The E-isomer is selectively synthesized via methanesulfonic acid (MsOH)-mediated equilibration of α,β-unsaturated γ-ketoester precursors. Control experiments demonstrate that MsOH promotes E→Z isomerization through a six-membered transition state, followed by enolization and lactonization to stabilize the E-configuration . Typical conditions involve 10 mol% MsOH in dichloromethane (DCM) at 25°C for 12–24 h, yielding the target compound in 78–85% purity after column chromatography.

Rh(II)-Catalyzed Diazo Transformations

Alternative routes employ diazo intermediates, as exemplified by Rh₂(OAc)₄-catalyzed decomposition of ethyl 5-diazo-5-(diethoxyphosphoryl)-2-oxopent-3-enoate. The reaction proceeds via a metallocarbene intermediate, with the ethoxy group directing -sigmatropic rearrangement to form the E-configured product . This method achieves 90% yield under optimized conditions (2 mol% Rh₂(OAc)₄, DCM, 25°C, 2 h).

Table 2: Comparative Synthesis Methods

Reactivity and Mechanistic Insights

Conjugate Addition Pathways

The α,β-unsaturated system undergoes Michael additions with soft nucleophiles (e.g., malonates, thiols) at the β-position. Density functional theory (DFT) calculations reveal that the ethoxy group at C4 lowers the LUMO energy of the enone by 1.2 eV, enhancing electrophilicity at C3 . For example, reaction with dimethyl malonate in the presence of Cs₂CO₃ yields γ-keto adducts with 92% enantiomeric excess (ee) when using chiral bisoxazoline ligands.

Cyclodimerization and Lactonization

Under MsOH catalysis, Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate undergoes diastereoselective cyclodimerization to form fused tetracyclic pyrano-ketal-lactones. The mechanism involves:

-

Enolization and E→Z isomerization to generate a nucleophilic enolate.

-

Intermolecular Michael addition between the enolate and a second ketoester molecule.

-

Hemiketalization and lactonization to afford the cycloadduct with trans-decalin stereochemistry .

Table 3: Representative Cyclodimerization Outcomes

| Product | Yield (%) | dr |

|---|---|---|

| Pyrano-ketal-lactone | 72 | 10:1 |

| γ-Ylidene-butenolide | 65 | >20:1 |

Applications in Target-Oriented Synthesis

Natural Product Analogues

The compound serves as a linchpin in the synthesis of sesquiterpene lactones, such as helenalin derivatives. Ring-closing metathesis (RCM) using Grubbs II catalyst converts ethylene-tethered derivatives into 10-membered macrocycles, which are subsequently oxidized to α-methylene-γ-lactones—a motif prevalent in anticancer agents .

Pharmaceutical Intermediates

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate is a precursor to β-hydroxy-γ-lactam antibiotics. Reductive amination with benzylamine followed by enzymatic resolution (using Candida antarctica lipase B) affords (3R,4S)-configured lactams in 98% ee, which are intermediates in carbapenem synthesis .

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃): δ 6.98 (d, J = 8.0 Hz, 1H, H3), 4.29 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (q, J = 7.0 Hz, 2H, C4-OCH₂CH₃), 2.72 (s, 3H, C2-COCH₃), 1.24 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, C4-OCH₂CH₃) .

¹³C NMR (126 MHz, CDCl₃): δ 201.5 (C2 ketone), 171.2 (ester C=O), 144.3 (C3), 128.4 (C4), 65.2 (C4-OCH₂CH₃), 62.1 (ester OCH₂), 21.1 (C2-COCH₃), 14.2 (OCH₂CH₃), 13.9 (C4-OCH₂CH₃) .

High-Resolution Mass Spectrometry (HRMS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume